molecular formula C18H11N3O B2608663 1-oxo-3-phenyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 121105-75-7

1-oxo-3-phenyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2608663
CAS No.: 121105-75-7
M. Wt: 285.306
InChI Key: SEWRUMIGAKVYPA-UHFFFAOYSA-N
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Description

1-oxo-3-phenyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is a chemical compound based on the pyrido[1,2-a]benzimidazole scaffold, a structure recognized for its potential in antimicrobial research. This carbonitrile derivative is offered for investigational use in early-stage drug discovery. Compounds within this chemical class have been identified as effective antitubercular agents through phenotypic high-throughput screening. Pyrido[1,2-a]benzimidazole-based molecules represent a novel scaffold with demonstrated activity against actively replicating Mycobacterium tuberculosis. Structural analogs of this core have shown potency against multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains, underscoring their value as innovative leads in the fight against resistant infections. The structure-activity relationship (SAR) of this class indicates that specific substitutions on the core scaffold are critical for enhancing antitubercular potency and improving selectivity indices. This compound is intended for research applications only, including but not limited to biological screening, mechanism of action studies, and structure-activity relationship (SAR) exploration. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O/c19-11-14-13(12-6-2-1-3-7-12)10-17(22)21-16-9-5-4-8-15(16)20-18(14)21/h1-10,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWRUMIGAKVYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C4=CC=CC=C4NC3=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxo-3-phenyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with a suitable aldehyde and a nitrile source under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or acetonitrile, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-oxo-3-phenyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Mechanism : Studies indicate that 1-oxo-3-phenyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation.
    • Case Study : A study demonstrated that this compound effectively inhibited the growth of human breast cancer cells (MCF-7) through the modulation of apoptotic pathways, leading to increased caspase activity and decreased Bcl-2 expression .
  • Antimicrobial Properties
    • Mechanism : The compound has shown activity against a range of bacterial strains, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
    • Case Study : Research has reported that derivatives of this compound possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as novel antimicrobial agents .
  • Neuroprotective Effects
    • Mechanism : The neuroprotective properties are linked to the modulation of glutamatergic neurotransmission, which is crucial for maintaining synaptic plasticity and preventing excitotoxicity.
    • Case Study : A publication highlighted the compound's potential in mitigating neuronal damage in models of epilepsy and other neurological disorders by enhancing neurotrophic factor signaling .
  • Anti-inflammatory Activity
    • Mechanism : The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators involved in chronic inflammation.
    • Case Study : Experimental models have shown that treatment with this compound reduces inflammation markers in induced arthritis models, indicating its potential as an anti-inflammatory therapeutic .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications in the phenyl or carbonitrile groups can enhance selectivity and potency against specific targets while minimizing toxicity.

ModificationEffect on ActivityReference
Substitution on phenyl ringIncreased anticancer potency
Variation in carbonitrile groupEnhanced antimicrobial efficacy
Alteration in nitrogen positioningImproved neuroprotective effects

Mechanism of Action

The mechanism of action of 1-oxo-3-phenyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Biological Activity (MIC)* Yield (%) Toxicity (Vero Cells) Reference
1-Oxo-3-phenyl (Target) 3-phenyl, 1-oxo, 4-cyano Anti-TB (MIC: ~0.5 μM) 81 Low
2-(4-Chlorobenzyl)-3-methyl (3a) 4-Cl-benzyl at C2, 3-methyl Enhanced anti-TB potency 91 Low
2-(4-Fluorobenzyl)-3-methyl (3i) 4-F-benzyl at C2, 3-methyl Sub-micromolar activity vs. MDR-TB 91 Not toxic
2-Benzyl-3-methyl (3v) Benzyl at C2, 3-methyl Broad-spectrum antimicrobial 90 Not reported
3-Methyl-1-oxo-2-[4-(thiomethyl)benzyl] (3j) 4-SMe-benzyl at C2, 3-methyl Improved solubility 85 Moderate
1-Morpholinoethyl derivative (5c) Morpholinoethyl at C1, 3-methyl Anticandidate (IC50: 2.1 μM) 39.7 Not reported

*MIC: Minimum inhibitory concentration; MDR-TB: Multidrug-resistant tuberculosis.

Key Observations:

Anti-TB Potency :

  • The 4-chlorobenzyl (3a) and 4-fluorobenzyl (3i) analogs exhibit superior activity against Mtb compared to the parent 3-phenyl compound, likely due to increased lipophilicity and enhanced target binding .
  • The 4-thiomethylbenzyl derivative (3j) shows moderate toxicity but improved solubility, suggesting a trade-off between efficacy and pharmacokinetics .

Structural Flexibility: Substitutions at C2 (e.g., benzyl, halogenated benzyl) are critical for modulating bioactivity, while the nitrile group at C4 is conserved across active derivatives . Morpholinoethyl or piperazinyl substituents (e.g., 5c, ) shift activity toward anticancer targets, highlighting the scaffold's versatility .

Synthetic Efficiency: Derivatives with simple aromatic substituents (e.g., 3a, 3i, 3v) achieve high yields (85–91%) due to streamlined synthesis and purification . Complex substituents (e.g., morpholinoethyl in 5c) result in lower yields (39.7%), reflecting challenges in multi-step functionalization .

Toxicity and Selectivity

  • Moderate Toxicity : The 4-thiomethylbenzyl analog (3j) exhibits moderate toxicity, possibly due to reactive sulfur metabolites .

Mechanism of Action

While the exact target remains under investigation, the nitrile group is hypothesized to interact with Mtb enzymes (e.g., decaprenylphosphoryl-β-D-ribose oxidase), disrupting cell wall biosynthesis . Halogenated analogs (3a, 3i) may enhance this interaction through hydrophobic effects, whereas anticancer derivatives (e.g., 5c) likely target DNA topoisomerases .

Biological Activity

The compound 1-oxo-3-phenyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is a member of the benzimidazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H12N4O\text{C}_{15}\text{H}_{12}\text{N}_4\text{O}

This structure features a benzimidazole core fused with a pyridine ring and a carbonitrile group, contributing to its biological activity.

Pharmacological Properties

Research has demonstrated that derivatives of benzimidazole exhibit various pharmacological effects, including:

  • Antimicrobial Activity: Compounds in this class have shown effectiveness against a range of bacteria and fungi. For instance, studies indicate that modifications to the benzimidazole structure can enhance antimicrobial potency against Gram-positive bacteria .
  • Anticancer Activity: Benzimidazole derivatives have been identified as potential anticancer agents. The compound under discussion has shown promising results in vitro against various cancer cell lines, with IC50 values indicating significant cytotoxicity .
  • Anticonvulsant Activity: Some benzimidazole derivatives act as anticonvulsants by modulating neurotransmitter systems. The compound's structural features suggest it may interact with AMPA receptors, similar to other related compounds .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key factors affecting its activity include:

  • Substituents on the Phenyl Ring: Variations in the phenyl substituents can significantly alter the compound's binding affinity and selectivity for biological targets.
  • Positioning of Functional Groups: The location of functional groups on the benzimidazole and pyridine rings can impact the compound's overall potency and efficacy.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on HL-60 human promyelocytic leukemia cells. The results indicated an IC50 value of approximately 5 µM, suggesting potent anticancer activity. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

In another investigation, this compound was tested against several bacterial strains. It demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL. This suggests that structural modifications could enhance its antimicrobial properties further.

Q & A

Q. What are the recommended synthetic routes for 1-oxo-3-phenyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile, and how can multicomponent reactions improve efficiency?

The compound can be synthesized via multicomponent reactions (MCRs) involving heterocyclic ketene aminals, enamines, and aromatic aldehydes. For example, a one-pot MCR using 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and substituted aldehydes yields pyrido[1,2-a]benzimidazole derivatives with high purity. The reaction eliminates tedious work-up steps, as products precipitate directly from the reaction medium . Key steps include:

  • Optimizing solvent polarity to enhance precipitation.
  • Using IR and NMR to confirm intermediate formation.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

A combination of physical and spectroscopic techniques ensures accurate structural validation:

MethodPurposeKey Observations
IR Functional group analysisPeaks at ~2218 cm⁻¹ (C≡N), ~1656 cm⁻¹ (C=O) .
NMR Structural confirmationAromatic proton integration, carbonyl carbon shifts (~170 ppm) .
TOF-MS Molecular weight validationMatches calculated mass (±1 Da) .
Elemental Analysis Purity assessmentConfirms C, H, N content within 0.3% deviation .

Q. What safety protocols should researchers follow when handling this compound?

  • Store in a tightly sealed container in a cool, dry, ventilated area away from ignition sources .
  • Use personal protective equipment (PPE) and avoid ingestion/inhalation. Contaminated surfaces should be cleaned with ethanol/water mixtures .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity in derivative synthesis?

  • Temperature Control : Heating at 60–80°C in dimethylformamide (DMF) promotes imine formation while minimizing side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Substituent Tuning : Varying aldehydes or amines at the 3-position modulates electronic properties and pharmacological activity .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-Validation : Combine ¹H-¹³C HSQC NMR to assign ambiguous proton-carbon correlations .
  • X-ray Crystallography : Resolve tautomeric or stereochemical uncertainties (e.g., keto-enol equilibria) .
  • Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra .

Q. How is this compound evaluated for anticancer activity, and what parameters define its efficacy?

  • In Vitro Assays :
  • Cytotoxicity : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining .
    • Mechanistic Studies :
  • Western blotting to assess caspase-3 activation and Bcl-2 suppression .

Q. What methodologies enable the synthesis of derivatives with improved pharmacological properties?

  • Functional Group Manipulation :
  • Introduce piperazinyl or chlorobenzyl groups at the 1-position to enhance blood-brain barrier penetration .
  • Modify the 4-cyano group to sulfonamides for increased solubility .
    • Structure-Activity Relationship (SAR) :
  • Correlate substituent electronegativity with kinase inhibition potency (e.g., EGFR, VEGFR) .

Q. How can purity and stability be rigorously assessed during long-term storage?

  • HPLC-PDA : Monitor degradation products (e.g., hydrolysis of nitrile to amide) .
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months and compare chromatograms .

Methodological Considerations for Data Interpretation

Q. What experimental controls are essential in pharmacological studies to avoid false positives?

  • Negative Controls : Use untreated cells and vehicle-only (e.g., DMSO) samples .
  • Positive Controls : Include cisplatin or doxorubicin to benchmark activity .
  • Off-Target Checks : Screen against non-cancerous cell lines (e.g., HEK-293) .

Q. How can computational tools aid in predicting reactivity and bioactivity?

  • Molecular Docking : Simulate binding affinity to target proteins (e.g., PARP-1) using AutoDock Vina .
  • ADMET Prediction : Use SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

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